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Compound of Interest

Compound Name: Isoxazole-5-carbaldehyde

Cat. No.: B108842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically

active compounds and approved drugs.[1][2] Rigorous and unambiguous structural

confirmation is paramount for advancing drug discovery and development, ensuring the precise

understanding of structure-activity relationships (SAR). This guide provides an objective

comparison of key spectroscopic techniques used for the structural elucidation of isoxazole

derivatives, supported by experimental data and detailed protocols.

Workflow for Structural Elucidation
The structural confirmation of a newly synthesized isoxazole derivative typically follows a multi-

step spectroscopic analysis. Each technique provides a unique piece of the structural puzzle,

and their combined application leads to a comprehensive and validated chemical structure.
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Caption: General workflow for the synthesis and structural confirmation of isoxazole

derivatives.

Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for substituted isoxazole derivatives.

These values can serve as a reference for researchers in assigning their own experimental

results.

Table 1: ¹H NMR Spectroscopic Data for 3,5-
Disubstituted Isoxazoles
The chemical shift of the proton at the 4-position (H-4) of the isoxazole ring is particularly

sensitive to the electronic nature of the substituents at positions 3 and 5, providing a useful

diagnostic tool for isomer identification.[3]

Compound/Str
ucture

R¹ R²
H-4 Chemical
Shift (δ, ppm)

Reference
Solvent

3-Methyl-5-

phenylisoxazole
CH₃ Phenyl 6.37 CDCl₃

5-Methyl-3-

phenylisoxazole
Phenyl CH₃ 6.45 CDCl₃

3-(4-

Nitrophenyl)-5-

phenylisoxazole

4-Nitrophenyl Phenyl 7.18 CDCl₃

5-(4-

Nitrophenyl)-3-

phenylisoxazole

Phenyl 4-Nitrophenyl 6.95 CDCl₃

Data compiled from reference[3].

Table 2: ¹³C NMR Spectroscopic Data for Isoxazole
Derivatives
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¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The

chemical shifts of the isoxazole ring carbons are characteristic.

Carbon Atom
3,5-Dimethyl-4-(3'-
nitrophenylazo)isoxazole
(δ, ppm)[4]

Representative
Benzo[c]isoxazole (δ,
ppm)[5]

C3 155.50 -

C4 112.25 -

C5 163.31 -

C=N - 162.5

C-O - 150.0

C-CN - 115.8

CN - 110.0

Table 3: IR Spectroscopic Data for Isoxazole Derivatives
Infrared spectroscopy is used to identify the presence of specific functional groups within the

molecule.
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Functional Group
Characteristic Absorption
(ν, cm⁻¹)

Notes

C=O (carbonyl) ~1720
Present in derivatives with

carbonyl substituents.[6]

C=N (isoxazole ring) ~1610
Characteristic of the isoxazole

ring system.[3]

N-O (isoxazole ring) ~1405
Characteristic of the isoxazole

ring system.[4]

C=C (aromatic) ~1491-1515
From aromatic substituents.[4]

[6]

Aromatic C-H ~3007 Stretching vibration.[7]

Aliphatic C-H ~2856-2923 Stretching vibration.[4]

Detailed Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the

structural elucidation of isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the connectivity of atoms in a molecule.

For complex fused-ring systems, 2D NMR experiments are crucial for unambiguous

assignments.[8]

Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference

signal.

1D NMR (¹H and ¹³C):

Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of

all proton signals.
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Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon signals. A DEPT-

135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks,

which is essential for assigning protons on aromatic rings or alkyl chains.[8]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons

with their directly attached carbons, allowing for the assignment of carbon signals based

on proton assignments.[8]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two or three bonds. It is critical for identifying

connectivity across quaternary carbons and confirming the overall structure of the

isoxazole derivative.[8]

Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of the compound. High-

resolution mass spectrometry (HRMS) is often used to confirm the molecular formula.[6][8]

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for many

isoxazole derivatives.[5] Electron ionization (EI) can also be used and may provide useful

fragmentation data.[4][5]

Analysis:

Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g.,

[M+H]⁺ or [M]⁺).

For HRMS, the highly accurate mass measurement of the molecular ion is used to

determine the elemental formula.[8]
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If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion

and subjecting it to collision-induced dissociation (CID) to obtain structural information

from the fragmentation pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Sample Preparation:

Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze the solid

using an attenuated total reflectance (ATR) accessory.

Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl) to

create a thin film.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Analysis: Identify characteristic absorption bands corresponding to the functional groups

present in the molecule (e.g., C=O, C=N, N-O, aromatic C-H).[4][6]

X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for unambiguous

structural determination, providing precise information on bond lengths, bond angles, and the

three-dimensional arrangement of atoms in the solid state.[9][10]

Crystallization: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions)

by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9]

This is often the most challenging step.

Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray

beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[9]

Structure Solution and Refinement: The collected diffraction data is used to calculate an

electron density map, from which the positions of the atoms are determined. This initial

model is then refined to best fit the experimental data.[9]
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Logical Relationships in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for a confident structural

assignment. For instance, 2D NMR experiments are fundamental in connecting different

fragments of the molecule identified by their proton and carbon chemical shifts.

1D NMR Data
2D NMR Connectivity

Structural Assignment

¹H NMR
(Proton Environments)
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(¹H-¹H Correlations)

HSQC
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Correlations)
¹³C NMR

(Carbon Backbone)

Final Structure
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Caption: Relationship between 1D and 2D NMR experiments for structural assignment.

By systematically applying these spectroscopic methods and comparing the acquired data with

established values, researchers can confidently determine the structure of novel isoxazole

derivatives, paving the way for further investigation into their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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